molecular formula C18H15N3O3S B2641265 N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-55-1

N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2641265
CAS RN: 898419-55-1
M. Wt: 353.4
InChI Key: XZHYLWFDCKCOPM-UHFFFAOYSA-N
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Description

The compound “N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and sulfonamide moieties, as well as the cyanophenyl group. The quinoline ring system is planar, while the sulfonamide group can adopt different conformations depending on the surrounding chemical environment .


Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Sulfonamides, on the other hand, are generally stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Quinolines are generally aromatic and relatively stable, while sulfonamides can exhibit varying degrees of acidity and basicity .

Scientific Research Applications

Synthesis Methods N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is involved in the synthesis of complex heterocyclic compounds, which are of interest in various scientific research fields. Kiruthika, Nandakumar, and Perumal (2014) have developed an efficient methodology for synthesizing tri- and tetracyclic heterocycles, such as pyrrolo-/indolo[1,2-a]quinolines. This method is significant as it allows the formation of these complex compounds in a one-pot fashion, highlighting the compound's role in streamlining synthetic processes (Kiruthika, Nandakumar, & Perumal, 2014).

Biological Activities Sulfonamides, a class to which our compound belongs, are known for their broad pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities. Ghomashi et al. (2022) highlight the significance of sulfonamides, particularly in the context of two-component hybrids, which have shown considerable promise in various biological applications. The versatility of the R and R' moieties attached to the sulfonamide group lends these compounds a wide range of biological activities, making them a crucial area of study in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Chemical Reactivity and Complex Formation Kilpin, Henderson, and Nicholson (2008) explored the cycloauration reactions of pyridyl sulfonamides, revealing the compound's ability to form metallacyclic complexes. This study not only sheds light on the chemical reactivity of such sulfonamides but also opens up possibilities for their use in creating complex structures, which could have implications in materials science and catalysis (Kilpin, Henderson, & Nicholson, 2008).

Anticancer Potential The compound's derivatives have been investigated for their potential anticancer properties. For instance, compounds synthesized with a sulfonamide moiety have been evaluated for their anticancer activity against breast cancer cell lines, showing significant cytotoxic activities. Ghorab, Ragab, and Hamed (2009) indicate that the mechanism of anticancer activity may involve inhibition of carbonic anhydrase isozymes, underlining the compound's potential in developing new anticancer therapies (Ghorab, Ragab, & Hamed, 2009).

Future Directions

Given the presence of biologically active moieties in its structure, this compound could be of interest for further studies in medicinal chemistry. Future research could focus on synthesizing this compound and evaluating its biological activities .

properties

IUPAC Name

N-(2-cyanophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-11-14-3-1-2-4-16(14)20-25(23,24)15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h1-4,9-10,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHYLWFDCKCOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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